Astressin 2B

説明

Molecular Structure Analysis

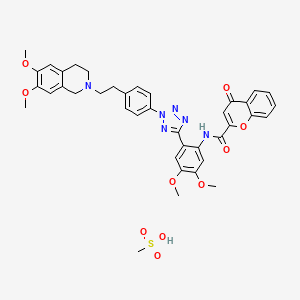

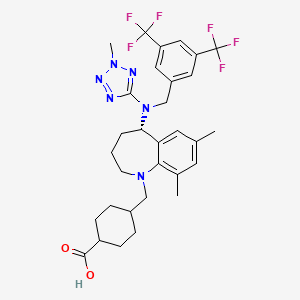

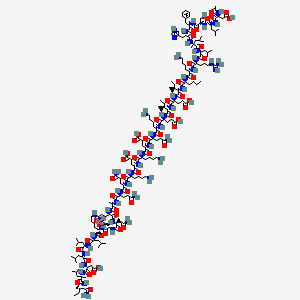

Astressin 2B has a molecular weight of 4041.69 and a formula of C183H307N49O53 . Its sequence is Ac-Asp-Leu-Ser-{d-Phe}-His-{a-methyl-Leu}-Leu-Arg-Lys-{Nle}-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-{g-Glu}-Asn-Asn-Leu-Leu-Leu-Asp-{a-methyl-Leu}-Ile-NH2 with a lactam bridge between Glu24 and Lys27 .Physical And Chemical Properties Analysis

Astressin 2B is a white lyophilised solid . It is soluble to 1 mg/ml in water . Its molecular weight is 4041.69 and its formula is C183H307N49O53 .科学的研究の応用

Role in Abdominal and Pelvic Diseases

Astressin 2B, as a corticotropin-releasing hormone (CRH) antagonist, has been studied for its effects on diseases of the pelvic and abdominal organs . Preclinical studies have shown beneficial effects of CRH antagonists in these areas . Astressin-2B is among the most utilized antagonists in these studies .

Treatment for Irritable Bowel Syndrome (IBS)

Astressin 2B has been used in preclinical studies for the treatment of irritable bowel syndrome . The blockage of the CRH receptor 1 was mainly associated with beneficial effects .

Application in Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease is another area where Astressin 2B has shown potential benefits . The antagonistic action of Astressin 2B on CRH receptors could help in managing the symptoms of IBD .

Use in Endometriosis Studies

Astressin 2B has been used in studies related to endometriosis . The role of CRH antagonists in this condition is still being explored .

Potential in Enteritis Treatment

Enteritis, an inflammation of the intestine, is another area where Astressin 2B has been studied . The CRH antagonistic action could potentially help in managing this condition .

Role in Heart and Vascular Diseases

Astressin 2B has been studied for its role in heart and vascular diseases . It has been hypothesized that urocortins, which act via the endothelium to cause dilation of the blood vessels and release of tissue-plasminogen activating factor, have a role in maintaining the normal baseline level of blood flow in forearm arteries . Astressin 2B, as a blocker drug, has been used to study the effects of temporarily blocking the effect of urocortins .

作用機序

Target of Action

Astressin 2B is a potent and selective antagonist of the corticotropin-releasing factor receptor 2 (CRF2) . The CRF2 receptor is a G-protein-coupled receptor that plays a key role in the stress response .

Mode of Action

Astressin 2B interacts with the CRF2 receptor, blocking its activation. It has an IC50 value of 1.3 nM for CRF2, indicating a high affinity for this receptor . By antagonizing the CRF2 receptor, Astressin 2B inhibits the effects mediated by this receptor .

Biochemical Pathways

The CRF2 receptor is involved in various biochemical pathways related to stress response. In the amygdala, a key player in emotions and affective disorders, both CRF1 and CRF2 receptors couple positively to adenylyl cyclase . They can have opposite effects . Astressin 2B, by blocking the CRF2 receptor, can influence these pathways and their downstream effects .

Result of Action

Astressin 2B antagonizes the CRF2-mediated inhibition of gastric emptying . In the amygdala, endogenous CRF1 receptor activation contributes to pain-related synaptic facilitation, increased excitability, and pain behavior through a postsynaptic mechanism involving activation of PKA and highly TEA-sensitive K+ currents . Astressin 2B, by blocking the CRF2 receptor, can influence these effects .

Safety and Hazards

将来の方向性

Astressin 2B has been studied in the context of diseases of the pelvic and abdominal organs . Despite the failure to date of the CRF antagonists in moving across the clinical trials pipeline, there is evidence for their beneficial effects beyond mood disorders . Future pre-clinical studies should be tailored towards effectively predicting the clinical scenario, including reduction of bias and randomization .

特性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIBPRHVUKMKSX-XJYAKNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C183H307N49O53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681260-70-8 | |

| Record name | Astressin-2B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681260708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the primary target of Astressin 2B?

A1: Astressin 2B is a selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does Astressin 2B interact with CRF2?

A2: Astressin 2B binds to CRF2, preventing the binding of endogenous agonists like urocortin 2 (UCN2) and urocortin 3 (UCN3) [, , , , , , ]. This competitive antagonism inhibits the activation of downstream signaling pathways associated with CRF2.

Q3: What are the downstream effects of CRF2 antagonism by Astressin 2B?

A3: The downstream effects are diverse and context-dependent, but often involve modulation of:

- Gastrointestinal function: Astressin 2B can influence gastric motility, intestinal permeability, and inflammatory responses in the gut [, , , , , , ].

- Stress and anxiety: Astressin 2B has been implicated in modulating anxiety-like behavior, fear responses, and stress-induced physiological changes [, , , , , , ].

- Pain perception: Studies suggest a role for Astressin 2B in modulating pain-related behaviors and neuronal sensitization in pain pathways [, , , ].

- Cellular processes: Astressin 2B can affect cell proliferation, apoptosis, and the release of various mediators like cytokines and chemokines [, , , , , ].

Q4: What is the molecular formula and weight of Astressin 2B?

A4: Astressin 2B has the molecular formula C78H99N17O16S2 and a molecular weight of 1586.87 g/mol [, ].

Q5: Is spectroscopic data available for Astressin 2B?

A5: While specific spectroscopic data is not provided in the papers, Astressin 2B, being a peptide, can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy [].

Q6: Are there formulation strategies to enhance Astressin 2B's stability, solubility, or bioavailability?

A6: While not explicitly mentioned in the papers, potential formulation strategies for peptides like Astressin 2B can include:

Q7: What in vitro models have been used to study Astressin 2B's effects?

A7: Researchers have employed various in vitro models, including:

- Cell lines: Studies have utilized cell lines like human aortic vascular smooth muscle cells (HASMCs) [], human placental trophoblasts [, ], human leukemic mast cells (HMC-1) [], and colon carcinoma cell lines [] to investigate the effects of Astressin 2B on cell proliferation, cytokine release, and other cellular processes.

- Primary cell cultures: Researchers have also used primary cultures of hippocampal neurons [, , ], rat dorsal vagal complex neurons [], and guinea pig gallbladder smooth muscle strips [] to explore the impact of Astressin 2B on neuronal activity, smooth muscle contractility, and other physiological functions.

- Tissue explants: Ex vivo studies using porcine ileal segments [] have examined the effects of Astressin 2B on intestinal barrier function.

Q8: What animal models have been used to investigate Astressin 2B's effects?

A8: Researchers have used a range of animal models, including:

- Rodent models: Rats and mice have been widely used, with studies focusing on various aspects like pain behavior [, , ], anxiety-like responses [, , ], gastric function [, , ], and stroke recovery [].

- Porcine models: Studies using piglets have investigated the role of Astressin 2B in stress-induced intestinal dysfunction [].

Q9: Have any clinical trials been conducted with Astressin 2B?

A9: The provided research papers do not mention any completed clinical trials involving Astressin 2B.

Q10: What is the safety profile of Astressin 2B?

A10: The research papers primarily focus on the mechanistic aspects of Astressin 2B and do not provide detailed information on its safety profile in humans.

Q11: What are the potential therapeutic applications of Astressin 2B?

A11: While further research is needed, potential applications based on preclinical findings may include:

- Gastrointestinal disorders: Targeting CRF2 with Astressin 2B may offer therapeutic avenues for managing conditions like irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and other gastrointestinal disorders characterized by altered motility or inflammation [, , , , , ].

- Stress-related disorders: Given the role of CRF2 in stress responses, Astressin 2B might hold potential for managing conditions like anxiety disorders, post-traumatic stress disorder (PTSD), and stress-induced gastrointestinal dysfunction [, , , , , ].

- Pain management: Modulating CRF2 activity with Astressin 2B could be explored as a strategy for managing chronic pain conditions, particularly those exacerbated by stress [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

![N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide](/img/structure/B612219.png)